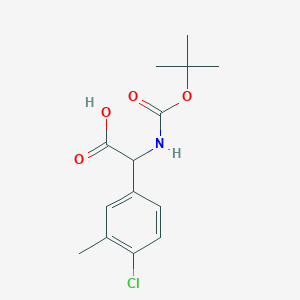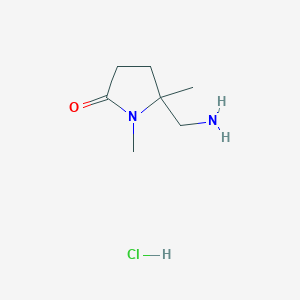
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of an aminomethyl group attached to the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-dimethylpyrrolidin-2-one and formaldehyde.
Aminomethylation: The key step involves the aminomethylation of 1,5-dimethylpyrrolidin-2-one using formaldehyde and ammonia or an amine source. This reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation step.
化学反应分析
Types of Reactions
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinones.
科学研究应用
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
5-(Aminomethyl)-2-pyrrolidinone: Similar structure but lacks the dimethyl groups.
1,5-Dimethyl-2-pyrrolidinone: Similar structure but lacks the aminomethyl group.
N-Methyl-2-pyrrolidinone: Similar structure but lacks the aminomethyl and one of the dimethyl groups.
Uniqueness
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl and dimethyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC 名称 |
5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(5-8)4-3-6(10)9(7)2;/h3-5,8H2,1-2H3;1H |
InChI 键 |
HSNUVULIHOYENW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)N1C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


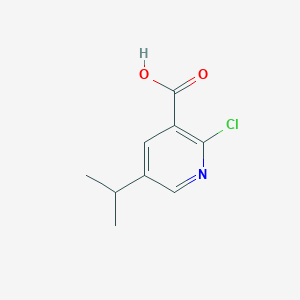
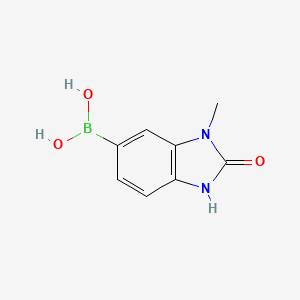
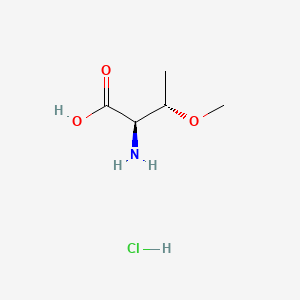


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
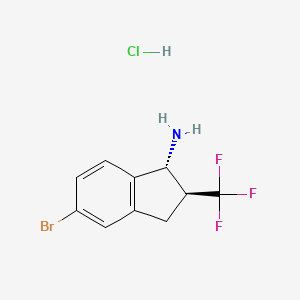
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
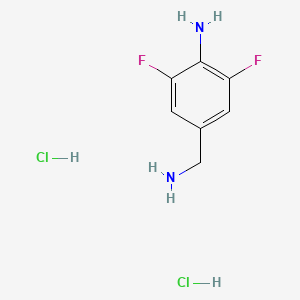

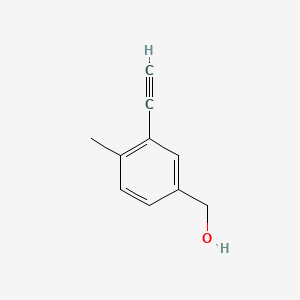
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
